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molecular formula C11H15NS2 B8500676 Methyl (3-phenylpropyl)carbamodithioate CAS No. 62604-24-4

Methyl (3-phenylpropyl)carbamodithioate

Cat. No. B8500676
M. Wt: 225.4 g/mol
InChI Key: NZTTYDMKMXUGAS-UHFFFAOYSA-N
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Patent
US04707488

Procedure details

3-Phenyl-1-propylamine (0.074 mol) was reacted with carbon disulfide (0.074 mol) and iodomethane (0.074 mol) substantially as described in Example 1B above to obtain 15.7 g (94%) of a yellow oil.
Quantity
0.074 mol
Type
reactant
Reaction Step One
Quantity
0.074 mol
Type
reactant
Reaction Step One
Quantity
0.074 mol
Type
reactant
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][NH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:11](=[S:13])=[S:12].I[CH3:15]>>[C:1]1([CH2:7][CH2:8][CH2:9][NH:10][C:11](=[S:13])[S:12][CH3:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0.074 mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCCN
Name
Quantity
0.074 mol
Type
reactant
Smiles
C(=S)=S
Name
Quantity
0.074 mol
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCNC(SC)=S
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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